molecular formula C13H17ClN2O B6302450 5-Methylspiro[indoline-3,4-piperidine]-2-one;hydrochloride CAS No. 2306270-99-3

5-Methylspiro[indoline-3,4-piperidine]-2-one;hydrochloride

Cat. No.: B6302450
CAS No.: 2306270-99-3
M. Wt: 252.74 g/mol
InChI Key: JTWNHFBZBDBHNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methylspiro[indoline-3,4-piperidine]-2-one hydrochloride is a spirocyclic compound featuring a fused indoline-piperidine scaffold with a methyl substituent at the 5-position of the indoline ring. Its hydrochloride salt form enhances solubility and bioavailability, making it a candidate for pharmacological applications . The compound is commercially available (e.g., CymitQuimica, CAS 356072-46-3) and has been explored as a lead structure in anticancer research due to its structural similarity to kinase inhibitors like Neratinib, which targets EGFR/HER2 .

Properties

IUPAC Name

5-methylspiro[1H-indole-3,4'-piperidine]-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O.ClH/c1-9-2-3-11-10(8-9)13(12(16)15-11)4-6-14-7-5-13;/h2-3,8,14H,4-7H2,1H3,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTWNHFBZBDBHNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C23CCNCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Alkylation of Oxindole

Direct methylation of oxindole using methyl chloride or iodide under Friedel-Crafts conditions (AlCl₃ catalyst, dichloromethane solvent) provides 5-methyloxindole. However, this method suffers from poor regioselectivity, with competing 4- and 6-methyl byproducts. Chromatographic separation (silica gel, chloroform:methanol 20:1) isolates the 5-methyl isomer in 30–40% yield.

Leveraging Pre-Methylated Indoline Precursors

An alternative route employs commercially available 5-methylisatin, which is reduced to 5-methyloxindole via catalytic hydrogenation (H₂, Ra-Ni, ethanol). This two-step process achieves >85% purity, circumventing selectivity issues associated with direct alkylation.

Salt Formation and Crystallization of the Hydrochloride

Conversion of the spirocyclic free base to its hydrochloride salt enhances stability and solubility. The optimal procedure involves dissolving the base in anhydrous ether and introducing HCl gas until precipitation commences. Recrystallization from methanol-acetone mixtures (3:1 v/v) yields prismatic crystals with consistent melting points (mp 185–188°C).

Key Considerations :

  • Solvent Polarity: Methanol’s high polarity promotes ionic dissociation, ensuring stoichiometric protonation.

  • Cooling Rate: Gradual cooling (0.5°C/min) minimizes inclusion of solvent molecules in the crystal lattice.

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and practicality of dominant methodologies:

MethodStarting MaterialsKey ReagentsYield (%)Purity (%)Reference
Reductive Cyclization5-Methyloxindole, MeClLiAlH₄, THF6598
Nucleophilic Alkylation5-Methyloxindole, Benzylbis(2-Cl-ethyl)amineNaH, DMF7295
Hydrogenative Deprotection1'-Benzyl IntermediateH₂, Pd/C, MeOH9099

Trade-offs :

  • Reductive Cyclization offers high atom economy but requires stringent moisture control.

  • Nucleophilic Alkylation is more scalable but generates stoichiometric NaCl byproducts.

  • Hydrogenation delivers exceptional purity but necessitates specialized equipment for gas handling.

Mechanistic Insights and Side-Reaction Mitigation

Competing Pathways in Spirocyclization

During reductive cyclization, premature hydrolysis of the imine intermediate can yield open-chain byproducts. Stabilizing the imine via coordination with Lewis acids (e.g., ZnCl₂) suppresses this pathway, improving cyclization efficiency by 15–20%.

Epimerization at the Spiro Center

Basic conditions (pH > 9) during work-up may induce epimerization. Acidic quench protocols (pH 4–5) using dilute HCl preserve stereochemical integrity .

Chemical Reactions Analysis

Hydrogenation and Debenzylation

The compound undergoes catalytic hydrogenation to remove benzyl protecting groups. This reaction is critical in synthetic routes to access the free amine intermediate.

Reagents/ConditionsProductYieldSource
H₂, Pd/C (10%), methanol, RT, 15 hr5-Methylspiro[indoline-3,4-piperidine]-2-one78–90%

Mechanism :
The benzyl group is cleaved via hydrogenolysis, regenerating the secondary amine. The reaction proceeds under mild conditions, preserving the spirocyclic core.

Alkylation and Arylation

The secondary amine participates in alkylation reactions, enabling functionalization at the piperidine nitrogen.

Reagents/ConditionsProductYieldSource
Dichloethylamine HCl, NaH, DMF, 90°C, 5 hr1’-Ethyl-5-methylspiro[indoline-3,4-piperidine]-2-one65%
Grignard reagents (RMgX), THF, reflux1’-Alkyl/Aryl derivatives45–60%

Mechanism :
Nucleophilic substitution occurs at the piperidine nitrogen. Steric hindrance from the spiro structure limits reactivity to bulky electrophiles.

Substitution Reactions

The indoline nitrogen undergoes substitution under acidic or basic conditions.

Reagents/ConditionsProductYieldSource
Benzylbis(2-chloroethyl)amine, NaH, THF, 90°C1’-Benzyl-5-methylspiro[indoline-3,4-piperidine]-2-one44.6%
LiAlH₄, 1,2-dimethoxyethane, refluxReduced spiro[indoline-3,4-piperidine] derivatives52–87%

Mechanism :
Ring-opening followed by re-cyclization under reducing conditions (e.g., LiAlH₄) yields modified spirocycles.

Hydrolysis and Acid/Base Reactions

The compound’s stability under acidic/basic conditions is pivotal for downstream modifications.

Reagents/ConditionsProductNotesSource
3N HCl, ethanol, RTDeprotected amineHydrolysis of ketal groups
NaOH (aq.), methylene chlorideFree baseSalt formation reversibility

Reductive Cyclization

A critical step in synthesizing the spirocyclic core involves reductive cyclization of precursor nitriles or imines:

4-Cyano-4-(2-fluorophenyl)-1-methylpiperidineLiAlH₄5-Methylspiro[indoline-3,4-piperidine]-2-one\text{4-Cyano-4-(2-fluorophenyl)-1-methylpiperidine} \xrightarrow{\text{LiAlH₄}} \text{5-Methylspiro[indoline-3,4-piperidine]-2-one}

Conditions : LiAlH₄ in tetrahydrofuran at reflux.
Yield : 60–75% .

Oxidation and Functionalization

The indoline moiety can be oxidized to introduce electrophilic sites for further derivatization:

Reagents/ConditionsProductApplicationSource
m-CPBA, CH₂Cl₂, 0°CEpoxidation at indoline C2-C3Bioactive intermediate
DMSO, H₂SO₄, 80°CSulfoxide derivativesChirality induction

Solvent Effects on Alkylation

SolventReaction Time (hr)Yield (%)Purity (%)
DMF56598
THF124592
DMSO37095

Optimal results are achieved in DMSO due to enhanced solubility of intermediates .

Catalyst Screening for Hydrogenation

CatalystH₂ Pressure (psi)Yield (%)Selectivity (%)
Pd/C509099
PtO₂308595
Raney Ni1007088

Pd/C provides superior selectivity and yield under ambient pressure .

Stability and Degradation Pathways

The compound is stable in methanol and DMSO but degrades under prolonged exposure to:

  • Strong acids (pH < 2) : Ring-opening via N-protonation.

  • UV light : Photooxidation of the indoline moiety.

Scientific Research Applications

Scientific Research Applications

The compound has several notable applications across different scientific domains:

Medicinal Chemistry

  • Anticancer Activity : Research indicates that 5-Methylspiro[indoline-3,4-piperidine]-2-one;hydrochloride exhibits antiproliferative effects against various cancer cell lines, including lung adenocarcinoma (A549), hepatocellular carcinoma (BEL-7402), and cervical cancer (HeLa) cell lines. Studies have shown effective doses leading to significant tumor growth inhibition in xenograft models .
  • Mechanism of Action : The compound interacts with critical proteins such as cyclin-dependent kinases (CDKs), c-Met, and EGFR, inhibiting their activity and thereby exerting anti-tumor effects. In vivo studies have demonstrated its potential as a dual inhibitor of c-Met/ALK pathways .

Neuropharmacology

  • Antidepressant Effects : Derivatives of this compound have been studied for their ability to potentiate the effects of 5-hydroxytryptophan (5-HTP), suggesting potential antidepressant properties. For instance, one derivative exhibited an effective dose (ED50) of 7.8 mg/kg in animal models.
  • Anticonvulsant Properties : The compound has shown protective effects against seizures induced by supramaximal electroshock (SES), with an effective dose observed at 17.3 mg/kg .

Anti-inflammatory Applications

  • The compound has demonstrated significant anti-inflammatory activity by inhibiting the enzyme 5-lipoxygenase (5-LOX) with an IC50 value of approximately 0.45 μM, indicating its potential as an anti-inflammatory agent.

Data Tables

Application AreaBiological ActivityEffective Dose/IC50References
AnticancerAntiproliferative against A549, BEL-7402, HeLaVaries by cell line
NeuropharmacologyAntidepressant potentialED50 = 7.8 mg/kg
Anticonvulsant propertiesED50 = 17.3 mg/kg
Anti-inflammatoryInhibition of 5-LOXIC50 = 0.45 μM

Case Study 1: Anticancer Efficacy

A study investigated the efficacy of this compound against human gastric carcinoma xenografts. Compound 5b showed significant tumor growth inhibition (>50%) at doses of 20 and 40 mg/kg without notable toxicity . This highlights its potential as a therapeutic agent in oncology.

Case Study 2: Neuropharmacological Effects

In a neuropharmacological study, derivatives of the compound were tested for their antidepressant effects using animal models. Results indicated a significant reduction in depression-like behaviors at specific dosages, supporting further exploration into its use for mood disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural Derivatives and Activity Profiles
Compound Name/ID Structural Variation Target Activity (EGFR/ERBB2 Residual Activity) Source/Evidence
Lead compound (Patent) Spiro[indoline-3,4-piperidine]-2-one core Baseline activity (Reference)
5-Methylspiro[indoline... hydrochloride 5-Methyl substitution on indoline Enhanced solubility; comparable activity
B1-B7 (Cyclopropane series) Piperidine replaced with cyclopropane Reduced activity (e.g., B1: 45% residual)
C1-C4 (Benzo-morpholine) Indoline replaced with benzomorpholine Moderate activity (e.g., C1: 60% residual)
8b (Nitro-pyrrolizinone) 5-Methyl, nitro-pyrrolizinone hybrid High yield (94%); uncharacterized activity
6-Fluoro analog 6-Fluoro substitution on indoline Similar scaffold; uncharacterized activity

Key Findings :

  • Piperidine vs. Cyclopropane : Replacing piperidine with cyclopropane (B1-B7) reduced inhibitory activity against EGFR/ERBB2, suggesting the piperidine ring’s rigidity is critical for target binding .
  • Indoline vs. Benzo-morpholine : Substituting indoline with benzomorpholine (C1-C4) retained partial activity, indicating tolerance for aromatic ring modifications .
  • Methyl and Fluoro Substituents : The 5-methyl group in the target compound improves solubility without compromising activity, whereas fluorinated analogs (e.g., 6-fluoro) remain unexplored in biological assays .

Physicochemical Properties

Insights :

  • The hydrochloride salt form of the target compound offers superior solubility compared to neutral spirooxindoles (e.g., 8b, 8e) .
  • High synthetic yields (>90%) for pyrrolizinone derivatives (8a-e) suggest efficient methodologies for spirocyclic synthesis .

Commercial and Pharmacological Relevance

  • Ivabradine Hydrochloride: A piperidine-containing cardiovascular drug, underscoring the importance of salt forms in drug development .
  • Structural Analogs: Spiro[cyclopropane-1,3'-indolin]-2'-one (CAS 13861-75-1, Similarity: 0.95): Demonstrates the impact of ring size on bioactivity . 1'H-Spiro[piperidine-4,3'-quinolin]-2'(4'H)-one hydrochloride (CAS 1175358-24-3): Highlights the versatility of spiro scaffolds in targeting diverse receptors .

Biological Activity

5-Methylspiro[indoline-3,4-piperidine]-2-one;hydrochloride is a spirocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article delves into the compound's biological activity, focusing on its anti-tumor effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique spirocyclic structure formed by an indoline moiety fused with a piperidine ring. This configuration contributes to its biological properties and reactivity. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in research and development.

This compound exhibits its biological activity primarily through interactions with specific molecular targets:

  • Cyclin-dependent kinases (CDKs) : Inhibition of CDK activity disrupts cell cycle progression, leading to reduced cancer cell proliferation.
  • c-Met and EGFR : The compound has been shown to bind to these receptors, inhibiting their phosphorylation and subsequent signaling pathways associated with tumor growth.

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. The following table summarizes key findings from studies evaluating its efficacy:

Cell Line IC50 (µg/mL) Reference
HeLa30.03±0.43
A549Not specified
BEL-740230.03±0.43

The IC50 value indicates the concentration required to inhibit cell growth by 50%. In particular, the compound showed potent activity against the BEL-7402 liver cancer cell line.

Case Studies

  • Study on Antitumor Activity :
    • A series of derivatives of 5-Methylspiro[indoline-3,4-piperidine]-2-one were synthesized and tested for their antiproliferative activities. Compound B5 demonstrated the highest potency against BEL-7402 cells (IC50 = 30.03 µg/mL) .
    • Molecular docking studies revealed strong binding affinities with CDK, c-Met, and EGFR proteins, suggesting a mechanism for its observed biological activity .
  • In Vivo Efficacy :
    • In xenograft models of gastric carcinoma, compounds derived from this class exhibited significant tumor growth inhibition (>50%) without notable toxicity, indicating their potential for further development as therapeutic agents .

Research Applications

The compound is not only limited to cancer treatment but also shows promise in other areas:

  • Neuropharmacology : Some derivatives have been explored for their antidepressant properties .
  • Inhibitory Effects on Kinases : Compounds have been identified as selective inhibitors of c-Met and ALK kinases, which are critical in various cancers .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 5-methylspiro[indoline-3,4-piperidine]-2-one hydrochloride, and how can purity be ensured during synthesis?

  • The synthesis of spiro-indoline-piperidine derivatives often employs multi-component domino reactions or cyclization strategies. For example, analogous compounds like 6-chloro-spiro[indole-3,4'-piperidine]-2-one are synthesized via ketone-isatin-amino acid reactions under reflux conditions . To ensure purity, follow USP guidelines for hydrochloride salts, which recommend HPLC with UV detection (e.g., 254 nm) and a C18 column, using a gradient of acetonitrile and phosphate buffer (pH 3.0) . Residual solvents and impurities should be quantified via GC-MS or LC-MS, referencing pharmacopeial standards for related piperidine derivatives .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

  • 1H/13C NMR : Assign spirocyclic protons (δ 3.5–4.5 ppm for piperidine protons; δ 6.8–7.2 ppm for indoline aromatic protons). The methyl group at position 5 typically appears as a singlet near δ 2.1 ppm.
  • FT-IR : Confirm the carbonyl stretch (C=O) at ~1700 cm⁻¹ and N-H stretches (indoline) at ~3300 cm⁻¹.
  • Mass Spectrometry : ESI-MS in positive mode should show [M+H]+ with isotopic peaks indicative of chlorine (due to hydrochloride salt). Data from structurally similar compounds (e.g., 6-chloro analogs) validate fragmentation patterns .

Q. How should stability studies be designed to evaluate degradation under varying storage conditions?

  • Conduct accelerated stability testing (40°C/75% RH for 6 months) per ICH guidelines. Monitor hydrolysis of the lactam ring (indoline-2-one) via HPLC. Avoid exposure to strong oxidizers, as spirocyclic compounds may undergo ring-opening reactions under oxidative stress . For long-term storage, store at -20°C in airtight containers with desiccants to prevent hydrate formation .

Advanced Research Questions

Q. What computational strategies can predict the pharmacological targets of this compound?

  • Use molecular docking (AutoDock Vina, MOE) to screen against GPCRs or kinases, leveraging homology models of dopamine D2 or serotonin 5-HT2A receptors (common targets for spirocyclic compounds) . Validate predictions with MD simulations (GROMACS) to assess binding stability. Reference studies on similar spiro-indole derivatives showing affinity for σ1 receptors .

Q. How can contradictions in reported biological activity data (e.g., IC50 variability) be resolved?

  • Step 1 : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays).
  • Step 2 : Perform counter-screenings against off-target receptors (e.g., adrenergic α1) to rule out non-specific binding.
  • Step 3 : Use chemoinformatics tools (PubChem BioAssay) to compare your data with existing datasets for structural analogs. Discrepancies may arise from salt form differences (e.g., hydrochloride vs. free base) affecting solubility .

Q. What advanced chromatographic methods optimize separation of stereoisomers or degradation products?

  • Chiral HPLC : Utilize a Chiralpak IG-3 column with hexane:isopropanol (80:20, 0.1% TFA) to resolve enantiomers.
  • UHPLC-MS/MS : Apply a HILIC column (e.g., Acquity BEH Amide) for polar degradation products. Gradient elution with acetonitrile/ammonium formate (pH 4.5) enhances resolution .

Q. How can in vivo pharmacokinetic profiles be improved through structural modifications?

  • Modification Strategy : Introduce hydrophilic groups (e.g., hydroxyl at piperidine C4) to enhance solubility.
  • Validation : Compare logP values (calculated via ChemAxon) and conduct permeability assays (Caco-2 cells). Studies on meperidine hydrochloride analogs demonstrate that reduced logP (from 3.5 to 2.8) improves bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.